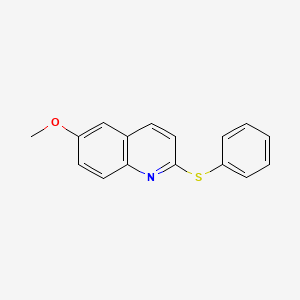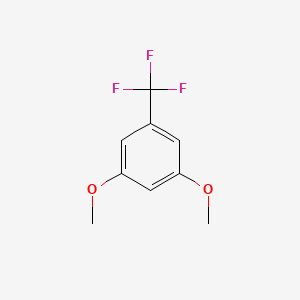
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties . This compound, in particular, has been studied for its potential therapeutic applications and its ability to interact with DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the reaction of acridine derivatives with sulfonamide groups. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve the use of sulfuric acid as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (LC-ESMS) are often used to monitor and verify the purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: Investigated for its anti-cancer properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
Comparaison Avec Des Composés Similaires
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as a disinfectant and anti-bacterial agent.
Quinacrine: Studied for its anti-cancer and anti-malarial properties.
Uniqueness: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is unique due to its specific structure, which combines the properties of acridine derivatives with sulfonamide groups. This combination enhances its ability to interact with DNA and increases its potential therapeutic applications .
Propriétés
Numéro CAS |
53221-84-4 |
|---|---|
Formule moléculaire |
C22H22ClN3O2S |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H |
Clé InChI |
NZTXBMNUZGAJQK-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


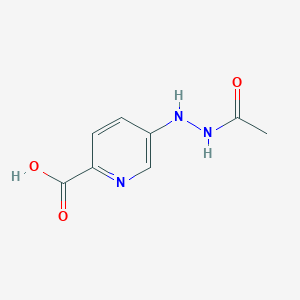
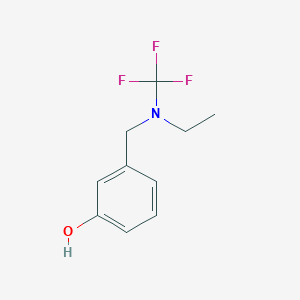
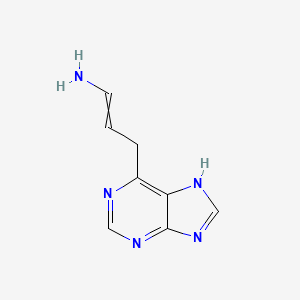
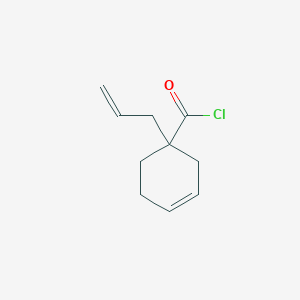

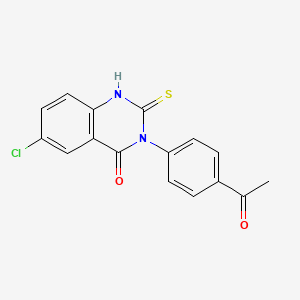
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
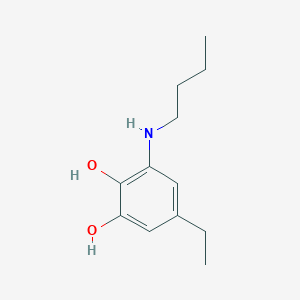
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
